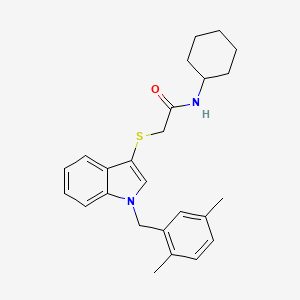

N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide

Descripción

Propiedades

IUPAC Name |

N-cyclohexyl-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2OS/c1-18-12-13-19(2)20(14-18)15-27-16-24(22-10-6-7-11-23(22)27)29-17-25(28)26-21-8-4-3-5-9-21/h6-7,10-14,16,21H,3-5,8-9,15,17H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCJNZNXKAKWTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps:

-

Formation of the Indole Derivative: : The initial step involves the synthesis of the indole derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring.

-

Introduction of the 2,5-Dimethylbenzyl Group: : The next step involves the alkylation of the indole derivative with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride to form the 1-(2,5-dimethylbenzyl)-1H-indole.

-

Thioacetamide Formation: : The final step involves the reaction of the 1-(2,5-dimethylbenzyl)-1H-indole with cyclohexyl isothiocyanate in the presence of a base like triethylamine to form the desired thioacetamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

-

Oxidation: : The thioacetamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

-

Reduction: : The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.

-

Substitution: : The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Nitro, halo, or sulfonyl derivatives of the indole ring.

Aplicaciones Científicas De Investigación

Biological Activities

N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide exhibits a range of biological activities that make it a candidate for various therapeutic applications:

-

Anticancer Activity :

- Research indicates that similar indole derivatives show selective cytotoxicity against various cancer cell lines. For example, compounds with indole structures have been documented to inhibit the growth of breast cancer and leukemia cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Anti-inflammatory Properties :

- Neuroprotective Effects :

- Antimicrobial Activity :

Research Findings

Recent studies highlight the ongoing research into the applications of this compound:

Case Study 1: Anticancer Activity

In a study published in the International Journal of Molecular Sciences, derivatives of indole were tested against multiple cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity significantly compared to unmodified indole derivatives .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanisms of similar compounds, showing that they could effectively inhibit the production of nitric oxide and prostaglandins in macrophages, suggesting a pathway for therapeutic application in chronic inflammatory conditions .

Case Study 3: Neuroprotection

Research published in Molecular Pharmacology explored the neuroprotective effects of indole derivatives, revealing their ability to cross the blood-brain barrier and exert protective effects on neuronal cells under oxidative stress conditions .

Summary of Applications

Mecanismo De Acción

The mechanism of action of N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The thioacetamide group may also play a role in the compound’s biological effects by interacting with thiol-containing enzymes or proteins, leading to alterations in cellular processes.

Comparación Con Compuestos Similares

Indole-Based Acetamide Derivatives

Compound 41 : N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide

- Structural Similarities : Shares the indole-acetamide backbone but incorporates a sulfonyl group and a 4-chlorobenzoyl substituent.

- The 5-methoxy group on the indole ring may alter electronic properties compared to the 2,5-dimethylbenzyl group in the target compound.

- Synthesis : Yielded 37% via automated HPLC purification, suggesting moderate synthetic efficiency .

Uracil Derivatives with Benzyl Substituents

AzBBU and AmBBU Analogs: 6-Azido-/6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives

- Structural Similarities : Feature benzyl and dimethylbenzyl groups, analogous to the 2,5-dimethylbenzyl substitution in the target compound.

- Key Differences: Uracil core vs. indole scaffold: The uracil derivatives may target nucleotide-binding enzymes (e.g., reverse transcriptase), whereas the indole-based compound could have broader applicability.

Phenoxy Acetamide Analogs

N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide

- Structural Similarities : Shares the cyclohexyl-acetamide moiety.

- Key Differences: Substituent Effects: The dichlorophenoxy group is electron-withdrawing and rigid, contrasting with the electron-rich indolylthio group in the target compound. Crystallography: Forms N–H⋯O hydrogen-bonded chains, a feature likely shared due to the acetamide group’s hydrogen-bonding capability .

Comparative Data Table

Research Implications

- Resistance Avoidance : The target compound’s indole scaffold may circumvent resistance mechanisms observed in uracil-based analogs (e.g., Y181C), warranting further virological studies .

- Solubility vs. Activity: The cyclohexyl group in both the target compound and the dichlorophenoxy analog may balance lipophilicity and solubility, critical for bioavailability .

Actividad Biológica

N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the compound's chemical properties, biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C28H30N2OS

- Molecular Weight : 442.62 g/mol

- IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of indole have shown significant cytotoxicity against various cancer cell lines. In particular:

These findings suggest that the compound may exhibit similar properties due to structural analogies.

The biological activity of this compound likely involves interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It might bind to receptors that regulate cell growth and apoptosis.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological effects of related indole derivatives:

- Antineoplastic Activity : A series of indole-based compounds demonstrated promising antitumor activity against various cancer cell lines, with some exhibiting selective toxicity towards malignant cells while sparing normal cells .

- In Vitro Studies : In vitro assays have indicated that compounds with similar structures can significantly reduce cell viability in cancerous cell lines at micromolar concentrations .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the indole structure influence biological activity. For instance, substituents on the benzene ring and variations in the acetamide group can alter potency and selectivity against specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.